molecular formula C18H24N4O3S B5618031 3-(piperidin-1-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)propyl]benzenesulfonamide

3-(piperidin-1-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)propyl]benzenesulfonamide

Cat. No. B5618031
M. Wt: 376.5 g/mol
InChI Key: NSDTUJZAIZULGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(piperidin-1-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)propyl]benzenesulfonamide involves multi-step chemical reactions, starting from basic heterocyclic frameworks to achieve the targeted molecular structure. For instance, derivatives of benzenesulfonamide, including those with pyrazolyl and piperidinyl functionalities, are typically synthesized through reactions that allow for the addition of these groups to the benzenesulfonamide core. Techniques such as refluxing in glacial acetic acid or reactions in the presence of sodium hydride (NaH) and N,N-Dimethylformamide (DMF) are common in these syntheses (Chandak et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds like 3-(piperidin-1-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)propyl]benzenesulfonamide is characterized by specific conformational features that influence their biological activity. For example, crystallographic studies reveal the spatial arrangement of various functional groups and their potential for intermolecular interactions, which are crucial for binding to biological targets. The planarity or non-planarity between different rings in the molecule, as well as intramolecular hydrogen bonds, can significantly affect its pharmacological profile (Asiri et al., 2012).

Chemical Reactions and Properties

The chemical reactions involving 3-(piperidin-1-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)propyl]benzenesulfonamide derivatives often lead to the formation of new bonds, such as C-N bonds, under mild reaction conditions. These reactions are typically catalyzed by metals like silver, facilitating the regioselective synthesis of benzenesulfonamide derivatives. The ability to form new chemical bonds through such catalyzed reactions underscores the versatility of these compounds for further chemical modifications (Karunakar et al., 2023).

properties

IUPAC Name

3-(piperidine-1-carbonyl)-N-(3-pyrazol-1-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c23-18(21-11-2-1-3-12-21)16-7-4-8-17(15-16)26(24,25)20-10-6-14-22-13-5-9-19-22/h4-5,7-9,13,15,20H,1-3,6,10-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDTUJZAIZULGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)NCCCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(piperidin-1-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)propyl]benzenesulfonamide

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